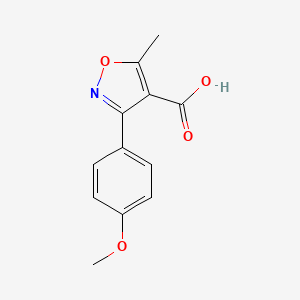

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

説明

特性

IUPAC Name |

3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(13-17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDPECCMAKOJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381539 | |

| Record name | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93041-45-3 | |

| Record name | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Synthesis

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1. Oxime Formation | 4-Methoxybenzaldehyde reacts with hydroxylamine (generated in situ by freeing hydroxylamine hydrochloride under alkaline conditions) | Hydroxylamine hydrochloride dissolved in trimethyl carbinol/water (1:1), alkalized with NaOH, stirred at room temperature for 1 hour | Formation of 4-methoxybenzaldehyde oxime |

| 2. Cyclization to Isoxazole Methyl Formiate | Addition of sodium salt (TSN (Cl) Na), cupric sulfate pentahydrate, copper powder, and methyl acrylate under controlled pH (~6) | Reaction mixture stirred overnight at room temperature | Formation of 3-(4-methoxyphenyl)-5-methylisoxazole-5-methyl-formiate intermediate |

| 3. Hydrolysis to Carboxylic Acid | Reflux of the methyl formiate intermediate with potassium hydroxide in water | 20–100 °C for 3–4 hours, followed by acidification to pH 3 with HCl | Isolation of this compound as a white solid |

Key Operational Notes

- Hydroxylamine hydrochloride is freed by alkaline treatment before oxime formation.

- pH control during methyl acrylate addition is critical (pH ~6) for optimal cyclization.

- Copper salts and copper powder catalyze the cyclization step.

- Hydrolysis step uses strong base (KOH) followed by acidification to isolate the acid.

- The process is designed for ease of scale-up and improved yields.

Alternative Preparation Routes and Related Methods

While direct literature on the exact compound is limited, related processes for 5-methylisoxazole-4-carboxylic acid derivatives provide insight into alternative synthetic strategies.

Isoxazole Ring Formation via Ethylacetoacetate Derivatives (From WO2003042193A1 and US20030139606A1)

- Reaction of ethylacetoacetate , triethylorthoformate , and acetic anhydride at 90–110 °C forms ethyl ethoxymethyleneacetoacetic ester.

- This intermediate is treated with hydroxylamine sulfate and sodium acetate at low temperatures (-20 to 10 °C) to form ethyl-5-methylisoxazole-4-carboxylate.

- Hydrolysis of the ester yields 5-methylisoxazole-4-carboxylic acid.

- Subsequent functionalization (e.g., amidation) can be performed on the acid chloride derivative.

- The process employs reverse addition techniques to minimize by-products such as 2-cyanoacetoacetic acid derivatives.

- Preferred solvents for crystallization include toluene and acetic acid mixtures.

Though this process is described for trifluoromethyl-substituted anilide derivatives, the core synthetic steps are adaptable for 3-(4-methoxyphenyl) substitution.

Comparative Data Table of Preparation Methods

| Aspect | CN Patent Method (Oxime Route) | Ethylacetoacetate Route (Patent WO2003042193A1) |

|---|---|---|

| Starting materials | 4-Methoxybenzaldehyde, hydroxylamine, methyl acrylate | Ethylacetoacetate, triethylorthoformate, acetic anhydride |

| Key intermediates | 4-Methoxybenzaldehyde oxime, 3-(4-methoxyphenyl)-5-methylisoxazole-5-methyl-formiate | Ethyl ethoxymethyleneacetoacetic ester, ethyl-5-methylisoxazole-4-carboxylate |

| Catalysts | Cupric sulfate pentahydrate, copper powder | Sodium acetate, hydroxylamine sulfate |

| Reaction conditions | Room temp to reflux, pH control | 75–150 °C for ester formation, -20 to 10 °C for isoxazole ring formation |

| Purification | Filtration, acidification, crystallization | Distillation under reduced pressure, crystallization in toluene/acetic acid |

| Advantages | Improved operational control, scalable, good yield | Reduced by-products, high purity, no ester distillation needed |

| Disadvantages | Multi-step, requires heavy metal catalysts | Requires low temperature control, multiple purification steps |

Research Findings and Optimization Notes

- The use of hydroxylamine sulfate instead of hydrochloride salt in the isoxazole ring formation reduces impurities and improves clarity of reaction mixtures.

- Reverse addition techniques in ester formation minimize formation of by-products such as 2-cyanoacetoacetic acid derivatives.

- Crystallization solvents and conditions critically affect the purity and yield of the final acid product.

- Copper salts catalyze cyclization efficiently but require careful handling and removal post-reaction.

- pH control during methyl acrylate addition is essential to avoid side reactions.

- Hydrolysis under reflux with strong base is a robust method for converting esters to acids.

化学反応の分析

Types of Reactions: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 3-(4-Hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Reduction: Formation of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-methanol.

Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

科学的研究の応用

Biological Properties

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid exhibits several biological activities:

- Anticancer Activity : Research indicates that derivatives of isoxazole compounds can act as potent inhibitors of cancer cell proliferation. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of hematologic cancer cells .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis. Its structural analogs have been noted for their efficacy in reducing inflammation markers in vitro .

Applications

The applications of this compound span various fields:

- Pharmaceutical Development : The compound serves as a crucial intermediate in synthesizing novel drugs aimed at treating inflammatory diseases and cancers. Its derivatives are being explored for their selective activity against specific cancer types .

- Chemical Intermediates : It is utilized in the synthesis of other biologically active compounds, acting as a building block for more complex structures in medicinal chemistry .

- Research Tool : The compound is used in biochemical research to study enzyme inhibition and cellular signaling pathways, providing insights into disease mechanisms and potential therapeutic targets .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives of this compound on different cancer cell lines. The results demonstrated that specific modifications to the isoxazole ring enhanced anticancer potency, particularly against leukemia cell lines (K562, U266) compared to solid tumor lines (MDA-MB-231) .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of related isoxazole compounds, revealing that they significantly reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for managing chronic inflammatory diseases .

作用機序

The mechanism of action of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

類似化合物との比較

5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole ring instead of an isoxazole ring.

5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring.

4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the isoxazole ring.

Uniqueness: 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of its isoxazole ring and the specific functional groups attached to it. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

生物活性

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Isoxazole Compounds

Isoxazoles, characterized by a five-membered ring structure containing one nitrogen and one oxygen atom, have been extensively studied for their pharmacological properties. They serve as crucial building blocks in developing various biological and pharmaceutical agents, including antiviral, antibacterial, anticancer, and anti-inflammatory drugs .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways. This mechanism underlies its potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example, this compound has shown promise in inhibiting tumor cell proliferation. Research indicates that compounds within this class can induce apoptosis in cancer cells by activating caspase pathways and modulating NF-κB signaling .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 15 | Caspase activation |

| 5-Amino-3-methylisoxazole-4-carboxylic acid | Jurkat | 10 | NF-κB modulation |

Anti-inflammatory Properties

Isoxazole derivatives are also recognized for their anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory cytokines in various models. The compound's ability to modulate immune responses suggests its potential use in treating inflammatory diseases .

Case Study: Immunosuppressive Effects

A study investigated the immunosuppressive properties of isoxazole derivatives, including this compound. The results demonstrated significant inhibition of phytohemagglutinin-induced proliferation of peripheral blood mononuclear cells (PBMCs), indicating its potential application in autoimmune conditions .

Pharmacological Applications

The pharmacological applications of this compound extend beyond oncology and inflammation. Its derivatives have been explored for use as:

Q & A

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, and how can purity be optimized?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with appropriate phenylhydrazine analogs, followed by hydrolysis to yield the carboxylic acid moiety. For example, similar isoxazole derivatives have been synthesized using DMF-DMA (dimethylformamide dimethyl acetal) as a cyclization agent . Purity optimization involves recrystallization from ethanol/water mixtures, monitored by HPLC (>97% purity) or melting point analysis (147–151°C) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The structure reported in Acta Crystallographica Section E (space group P1̄, Z = 2) was refined using SHELXL, a widely validated program for small-molecule crystallography . Hydrogen-bonding interactions (e.g., O–H⋯O) should be analyzed to confirm supramolecular packing .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : and NMR to confirm substitution patterns (e.g., methoxy singlet at δ ~3.8 ppm, isoxazole protons at δ 6.5–7.2 ppm) .

- IR : Carboxylic acid O–H stretch (~2500–3000 cm), C=O stretch (~1700 cm) .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 248.08) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can optimize geometry and predict frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Molecular docking against targets like cyclooxygenase (COX) may explain anti-inflammatory potential, as seen in structurally related mofezolac analogs .

Q. What contradictions exist in reported pharmacological data for isoxazole derivatives, and how can they be resolved?

Discrepancies in antibacterial efficacy (e.g., 3-(2,6-dichlorophenyl) analogs vs. 4-methoxyphenyl variants) may arise from substituent electronic effects. Resolve via SAR studies: systematically vary substituents on the phenyl ring and assay against Gram-positive/-negative panels.

Q. How does the methoxy group influence the compound’s stability under varying pH conditions?

The electron-donating methoxy group enhances aromatic ring stability but may reduce carboxylic acid acidity. Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., demethylated analogs) to those of non-methoxy derivatives .

Q. What strategies are effective for derivatizing this compound into bioactive analogs?

- Amide formation : React with 6-aminopenicillanic acid using DCC/HOBt coupling for β-lactam hybrids .

- Esterification : Ethyl ester derivatives (e.g., ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate) improve membrane permeability .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 147–151°C | |

| Molecular Weight | 219.19 g/mol | |

| HPLC Purity | ≥97% | |

| CAS RN | 93041-45-3 |

Table 2. Recommended Computational Parameters for DFT Studies

| Parameter | Specification |

|---|---|

| Basis Set | 6-311G** |

| Functional | B3LYP |

| Solvation Model | PCM (water) |

| Software | Gaussian 16 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。